molecular formula C28H23BrO9 B13446425 Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl

Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl

カタログ番号: B13446425
分子量: 583.4 g/mol
InChIキー: KXTNIKNREDJJSO-LKTXNROYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester (CAS: 103674-69-7) is a glycosyl donor widely used in the synthesis of glucuronide conjugates, particularly in pharmaceutical research for drug metabolism studies. Its molecular formula is C₂₈H₂₃BrO₉, with a molecular weight of 583.38 g/mol . The compound features three benzoyl protecting groups at the 2-, 3-, and 4-positions of the glucuronic acid backbone, a bromine atom at the anomeric position, and a methyl ester at the carboxylic acid moiety. This structure enhances its stability and reactivity in glycosylation reactions, making it a critical intermediate in synthesizing uronate conjugates such as lamotrigine glucuronides .

特性

分子式

C28H23BrO9

分子量

583.4 g/mol

IUPAC名

methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate

InChI

InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3/t20-,21-,22+,23-,24-/m0/s1

InChIキー

KXTNIKNREDJJSO-LKTXNROYSA-N

異性体SMILES

COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

正規SMILES

COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4

製品の起源

United States

科学的研究の応用

作用機序

The mechanism of action of Bromo-2,3,4-tri-O-benzoyl-a-D-glucuronic Acid Methyl involves its interaction with specific molecular targets, primarily through its bromine and ester functional groups. These interactions can lead to the formation of covalent bonds with proteins or other biomolecules, thereby altering their function .

類似化合物との比較

Comparison with Structurally Similar Compounds

The compound is compared below with its acetylated analog, bromo-2,3,4-tri-O-acetyl-α-D-glucopyranuronic acid methyl ester (CAS: 21085-72-3), and other related derivatives.

Structural and Functional Differences
Property Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester Bromo-2,3,4-tri-O-acetyl-α-D-glucopyranuronic Acid Methyl Ester
Molecular Formula C₂₈H₂₃BrO₉ C₁₃H₁₇BrO₉
Molecular Weight 583.38 g/mol 397.17 g/mol
Protecting Groups Benzoyl (C₆H₅CO-) Acetyl (CH₃CO-)
CAS Number 103674-69-7 21085-72-3
Key Applications High-yield glycosylation in drug conjugate synthesis Lower-yield reactions requiring hydrolysis steps
Reaction Conditions CdCO₃ catalysis in nitromethane (3 hours, 50% yield) LiOH-mediated hydrolysis (8–42% yield)

Key Observations :

  • Benzoyl vs. Acetyl Groups : The benzoyl groups confer greater steric bulk and electron-withdrawing effects compared to acetyl groups. This increases the leaving group ability of the bromine atom, enhancing glycosylation efficiency .
  • Yield and Reactivity : The benzoylated derivative achieves 50% yield in lamotrigine conjugate synthesis under mild conditions (3 hours, CdCO₃ catalysis) . In contrast, the acetylated analog requires prolonged heating (up to 40 hours) and additional hydrolysis steps, resulting in lower yields (8–42%) .
Stability and Hydrolysis
  • Benzoylated Derivative : The benzoyl groups resist hydrolysis under basic conditions, simplifying purification. For example, conjugates derived from this compound retain benzoyl protections until deliberate deprotection .
  • Acetylated Derivative : Acetyl groups are labile under alkaline conditions. Procedures for the acetylated compound necessitate LiOH-mediated hydrolysis to remove acetyl and methyl ester groups, complicating workflows .
Other Related Compounds
  • Bromo-2,3,4-tri-O-benzoyl-L-fucopyranose (CAS: 855662-12-3): A fucose derivative with benzoyl protections, used in synthesizing fucosylated glycans. Unlike the glucuronic acid derivatives, it lacks the carboxylate group, limiting its utility in uronate conjugate synthesis .
  • 6-Bromo-2-naphthyl β-D-glucuronide (CAS: 22720-35-0): An aryl glucuronide used as a chromogenic substrate for β-glucuronidase assays. Its structure lacks protective groups, making it unsuitable for glycosylation reactions .
Role in Drug Metabolism Studies

The benzoylated derivative is pivotal in synthesizing glucuronide metabolites of lamotrigine, an antiepileptic drug. Its high reactivity enables efficient N-glucuronidation at the lamotrigine N-2 position, mimicking hepatic metabolism pathways . In contrast, acetylated analogs produce lower yields and require harsher conditions, limiting their utility in large-scale syntheses .

生物活性

Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester (CAS 103674-69-7) is a synthetic derivative of glucuronic acid widely utilized in carbohydrate chemistry and glycoscience research. Its unique structure, featuring a bromine atom and multiple benzoyl groups, enhances its reactivity and makes it a valuable tool for studying glucuronidation processes and enzyme interactions within the UDP-glucuronosyltransferase (UGT) family.

Chemical Structure

The molecular formula of Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester is C28H23BrO9. The presence of the bromine atom introduces a reactive site that facilitates further derivatization and coupling reactions essential for synthesizing complex carbohydrate structures .

1. Glycosylation Studies

Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester serves as a precursor in glycosylation reactions. It is particularly useful in synthesizing glycosides through reactions with various acceptors. Research indicates that the compound can be effectively converted into glycosyl bromides, which can then participate in glycosylation reactions under specific conditions .

2. Enzyme Interaction

The compound mimics the glucuronic acid component of glucuronides, aiding in the exploration of enzyme-substrate interactions within UGT enzymes. These enzymes play a critical role in the metabolism of xenobiotics and endogenous substances. Studies have shown that Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester can help elucidate the specificity and mechanism of UGT enzymes, thereby advancing our understanding of metabolic pathways .

3. Anticancer Applications

Recent studies have explored the potential application of glucuronide derivatives in anticancer therapies. For instance, derivatives synthesized from Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid have been investigated as prodrugs for delivering cytotoxic agents selectively to cancer cells. These compounds demonstrate non-cytotoxic properties while enhancing the solubility and bioavailability of therapeutic agents .

Case Study 1: Glycosylation Efficiency

In a study examining the efficiency of glycosylation reactions using Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester as a donor, researchers reported yields ranging from 60% to 80% under optimized conditions. The presence of bromine was found to significantly enhance the reactivity compared to non-brominated analogs .

Case Study 2: UGT Enzyme Specificity

A detailed investigation into UGT enzyme specificity using this compound revealed that different UGT isoforms exhibited varying affinities for substrates derived from Bromo-2,3,4-tri-O-benzoyl-α-D-glucuronic Acid Methyl Ester. This variability underscores the importance of this compound in studying enzyme kinetics and substrate selectivity within drug metabolism pathways .

Summary Table: Biological Activities

ActivityDescriptionReference
GlycosylationPrecursor for synthesizing glycosides
Enzyme InteractionProbes specificity and mechanism of UGT enzymes
Anticancer ApplicationsPotential prodrug for selective cancer therapy

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。